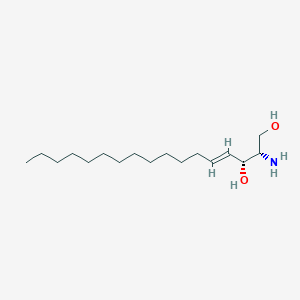

C17 Sphingosine

Descripción

Contextualization within the Sphingolipid Family

To appreciate the role of C17 Sphingosine (B13886), it is essential to understand its position within the broader context of sphingolipids.

Sphingolipids are a diverse and complex class of lipids characterized by a sphingoid base backbone. nih.govlipidmaps.org These molecules are not merely structural components of cell membranes but are also critical signaling molecules involved in a myriad of cellular functions. nih.govlibretexts.orgnih.gov Sphingoid bases, the fundamental building blocks of all sphingolipids, are long-chain amino alcohols, with sphingosine being a primary example in mammals. nih.govwikipedia.org

The metabolism of sphingolipids generates several bioactive molecules, including ceramide, sphingosine, and sphingosine-1-phosphate, which act as second messengers in signal transduction pathways. nih.govnih.gov These pathways regulate fundamental cellular processes such as:

Cell growth and proliferation nih.govlibretexts.org

Apoptosis (programmed cell death) libretexts.orgmdpi.com

Cell-cell interaction and adhesion nih.gov

Structurally, sphingolipids are amphipathic, possessing both hydrophobic and hydrophilic regions. libretexts.org This property allows them to integrate into cellular membranes, where they contribute to membrane fluidity, stability, and the formation of specialized microdomains known as lipid rafts. libretexts.orgnews-medical.net These rafts are crucial for organizing signaling proteins and receptors, thereby influencing cellular responses to external stimuli. nih.govnews-medical.net

The majority of naturally occurring sphingolipids in mammals possess an even-numbered carbon chain, with C18 sphingosine being the most common. plos.org C17 Sphingosine, as its name suggests, has a 17-carbon backbone, making it an odd-chain sphingoid base. nih.gov This structural difference is significant. While less common, odd-chain sphingoid bases like this compound are found endogenously in certain tissues, such as human skin, where it constitutes a notable percentage of free sphingosines. caymanchem.com

The biosynthesis of odd-chain fatty acids, which can be incorporated into sphingolipids, can occur through pathways like the α-oxidation of 2-hydroxy fatty acids. molbiolcell.org The presence of these odd-chain sphingolipids can influence the biophysical properties of membranes. For instance, the length of the carbon chain can affect how the lipid packs within the membrane bilayer.

In some organisms, the presence of specific sphingoid bases is a defining characteristic. For example, the nematode C. elegans almost exclusively uses a C17 iso-branched chain sphingoid base to generate its complex sphingolipids. nih.govresearchgate.net Similarly, a virus that infects the marine alga Emiliania huxleyi induces a metabolic shift in the host to produce unique viral glycosphingolipids composed of unusual hydroxylated C17 sphingoid bases. pnas.org

Overview of Sphingoid Bases as Lipid Messengers and Structural Components

Significance of this compound as an Endogenous Molecule and a Research Analog

The dual identity of this compound as both a naturally occurring molecule and a synthetic analog underpins its importance in research.

Endogenously, odd-chain sphingoid bases like C17-sphinganine and C17-sphingosine have been detected in plasma. mdpi.com Their levels can be altered in certain pathological conditions, suggesting they may serve as biomarkers. mdpi.com For example, reduced plasma levels of C16- and C17-sphinganine have been observed in patients with intrinsic drug-induced liver injury. mdpi.com

In the laboratory, this compound and its derivatives are invaluable tools for studying sphingolipid metabolism. Because the C17 chain length is not the most prevalent form in most mammalian cells, it can be introduced exogenously as a tracer. plos.org Researchers can supply cells with this compound and then use techniques like mass spectrometry to track its conversion into other sphingolipids, such as C17 ceramide and this compound-1-phosphate. nih.govplos.orgfrontiersin.org This allows for the measurement of the activity of key enzymes in the sphingolipid pathway, such as ceramide synthase and sphingosine kinase. nih.govnih.gov

This use of non-naturally occurring or less common analogs provides a sensitive and accurate method to study metabolic flux and enzyme kinetics, even in crude cell extracts. nih.govhepvs.ch For instance, C17-sphingosine is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous sphingolipids like sphingosine-1-phosphate. caymanchem.commdpi.comnih.govresearchgate.netjsmc-phd.de Its structural similarity to the more common C18 counterparts ensures it behaves similarly during extraction and analysis, while its distinct mass allows it to be easily distinguished. ahajournals.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEJCQPPFCKTRZ-LHMZYYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025448 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6918-48-5 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Endogenous Occurrence and Physiological Considerations of C17 Sphingosine

Natural Abundance and Distribution in Biological Systems

Reported Presence in Mammalian Tissues

C17 sphingosine (B13886) has been identified in various mammalian tissues, although typically at lower concentrations than its C18 counterpart. libretexts.org It is considered a non-naturally occurring sphingoid base in many contexts, often used as an internal standard in research due to its structural similarity but distinct mass from the more abundant C18 sphingosine. researchgate.net However, evidence suggests its endogenous presence in specific locations. For instance, C17 sphingosine has been found in human skin. sigmaaldrich.com

In experimental settings, when exogenous this compound is introduced, it can be metabolized by cells. plos.org For example, studies have shown that administered this compound is taken up by cells and converted to this compound-1-phosphate (C17-S1P). plos.org Research in mice has demonstrated that after administration, this compound can be detected in various tissues, including lymphoid tissues. aai.org

Comparative Analysis of C17 Sphingoid Bases with Canonical Chain Lengths (e.g., C18)

In most mammalian systems, sphingolipids with an 18-carbon backbone are predominant. pnas.orgnih.gov The biosynthesis of these sphingolipids primarily utilizes palmitoyl-CoA (a C16 fatty acid) and serine. nih.gov The formation of odd-numbered sphingoid bases, such as this compound, would necessitate the use of an odd-numbered fatty acyl-CoA, like pentadecanoyl-CoA (C15:0). nih.gov

While C18 sphingosine is the most prominent form in many mammalian cells, the presence and significance of other chain lengths are being increasingly recognized. libretexts.orgplos.org For instance, in the nematode Caenorhabditis elegans, sphingolipids are uniquely derived from a C17 iso-branched fatty acid. researchgate.netresearchgate.net This results in a distinct sphingolipid profile compared to mammals. researchgate.net

In mammalian cells, the levels of this compound are generally much lower than C18 sphingosine. This disparity is often leveraged in lipidomic studies, where C17 sphingolipid analogs are used as internal standards for the quantification of the more abundant C18 species. lipidmaps.orgmdpi.com The rationale is that the C17 analogs will behave similarly during extraction and analysis but can be distinguished by mass spectrometry. researchgate.net

Table 1: Comparison of C17 and C18 Sphingosine

| Feature | This compound | C18 Sphingosine |

|---|---|---|

| Carbon Chain Length | 17 carbons | 18 carbons |

| Endogenous Abundance in Mammals | Generally low, present in specific tissues like skin. sigmaaldrich.com | High, the most common sphingoid base in mammals. libretexts.orgplos.org |

| Primary Precursor Acyl-CoA | Pentadecanoyl-CoA (C15) nih.gov | Palmitoyl-CoA (C16) nih.gov |

| Use in Research | Often used as an internal standard for mass spectrometry. researchgate.netmdpi.com | The primary subject of sphingolipid research. |

Potential Endogenous Functions and Physiological Contexts

Role as a Precursor for Cognate C17 Sphingolipids

Endogenously present or exogenously supplied this compound can serve as a precursor for the synthesis of more complex C17-containing sphingolipids. The metabolic pathway mirrors that of the canonical C18 sphingolipids.

One of the most critical transformations is its phosphorylation by sphingosine kinases (SphK1 and SphK2) to form this compound-1-phosphate (C17-S1P). plos.orgaai.org This process has been demonstrated in various cell types and in vivo models. plos.orgaai.org C17-S1P, like its C18 counterpart, is a bioactive signaling molecule.

Furthermore, this compound can be acylated by ceramide synthases to form C17 ceramides (B1148491). These can then be further metabolized to produce other complex sphingolipids, such as C17-sphingomyelin or C17-glycosphingolipids, although the natural occurrence of these complex C17 lipids in high abundance in mammals is not well-documented. The balance between this compound and its phosphorylated and acylated derivatives is crucial for cellular processes, analogous to the well-established "sphingolipid rheostat" for C18 sphingolipids, which governs cell fate decisions like proliferation and apoptosis. researchgate.netbiologists.com

Metabolic Pathways and Enzymatic Dynamics of C17 Sphingosine

Biosynthesis and Formation of C17 Sphingoid Bases

The cellular pool of C17 sphingosine (B13886) is maintained through both the de novo synthesis pathway, which builds the molecule from smaller precursors, and the salvage pathway, which recycles it from the breakdown of more complex sphingolipids.

The initial and rate-limiting step in the de novo synthesis of all sphingoid bases is catalyzed by the enzyme serine palmitoyltransferase (SPT), which is located in the endoplasmic reticulum. frontiersin.orgnih.gov This enzyme facilitates the condensation of an amino acid, typically L-serine, with a long-chain fatty acyl-CoA. mdpi.combiorxiv.org

While the most common substrate for SPT in mammals is palmitoyl-CoA (a C16 fatty acyl-CoA), which results in the formation of an 18-carbon sphingoid backbone, the enzyme exhibits a degree of substrate promiscuity. mdpi.com The synthesis of C17 sphingosine occurs when SPT utilizes pentadecanoyl-CoA (C15-CoA) as its fatty acyl-CoA substrate.

The specific composition of the SPT enzyme complex, which is a heteromultimer, plays a crucial role in determining its substrate preference for different fatty acyl-CoAs. researchgate.net The core catalytic unit is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3. uniprot.orguniprot.org The association of additional small subunits, SPTSSA or SPTSSB, further modifies this specificity. For instance, the human SPTLC1-SPTLC3-SPTSSA complex can utilize both C14-CoA and C16-CoA, while the SPTLC1-SPTLC3-SPTSSB complex can act on a broader range of acyl-CoAs. uniprot.orghmdb.ca This inherent flexibility allows for the synthesis of odd-chain sphingoid bases like this compound when the corresponding C15-CoA precursor is available.

In addition to de novo synthesis, the cellular concentration of this compound is influenced by the sphingolipid salvage pathway. This recycling process involves the catabolism of complex sphingolipids, such as ceramides (B1148491) and sphingomyelins, within the lysosomes. frontiersin.org Complex sphingolipids containing a C17 backbone can be broken down by a series of hydrolytic enzymes. Specifically, ceramidases cleave the amide bond in C17-ceramide, releasing the C17 sphingoid base, which can then re-enter cellular metabolic and signaling pathways. nih.gov This pathway ensures the efficient reuse of sphingoid bases, including atypical ones like this compound.

The synthesis of C17 sphingoid bases is a notable feature in certain organisms, where it can be a major component of their sphingolipid profile.

Bacteria : The oral pathogen Porphyromonas gingivalis synthesizes a variety of sphingolipids, with a significant portion containing an iso-branched C17 sphinganine (B43673) backbone. nih.govresearchgate.net The biosynthesis is initiated by a putative SPT enzyme, encoded by the gene PG1780, which condenses a branched-chain C15 fatty acid with serine. nih.govrsc.org The presence of odd-chain and branched-chain sphingolipids is a characteristic feature of several bacterial species, highlighting a divergence from typical mammalian sphingolipid synthesis. oup.comukri.orgbiorxiv.org

Nematodes : The model organism Caenorhabditis elegans produces iso-branched C17 sphingoid bases. nih.gov This process begins with the branched-chain amino acid L-leucine, which is converted into a C15 iso-branched acyl-CoA. This precursor is then used by the nematode's SPT to form the C17 iso-branched sphingoid backbone. researchgate.net

Virus-Infected Algae : In a remarkable instance of metabolic reprogramming, infection of the marine alga Emiliania huxleyi by the EhV virus leads to a dramatic shift in sphingolipid production. A viral-encoded SPT alters the host enzyme's substrate specificity, favoring the use of C15-CoA and leading to the synthesis of C17 sphingoid bases. pnas.org

Table 1: Summary of this compound Biosynthetic Pathways

| Pathway | Key Enzyme | Primary Precursors | Organism/Context | Reference |

|---|---|---|---|---|

| De Novo Synthesis | Serine Palmitoyltransferase (SPT) | L-Serine + Pentadecanoyl-CoA (C15) | Mammalian cells (general) | mdpi.comuniprot.orghmdb.ca |

| Salvage Pathway | Ceramidases | Complex Sphingolipids with C17 backbone | Eukaryotic cells (general) | frontiersin.org |

| Unusual De Novo (Iso-branched) | Putative SPT (PG1780) | L-Serine + Branched-chain C15-CoA | Porphyromonas gingivalis (bacteria) | nih.govrsc.org |

| Unusual De Novo (Iso-branched) | Serine Palmitoyltransferase (SPT) | L-Serine + Leucine-derived C15-CoA | Caenorhabditis elegans (nematode) | nih.gov |

| Induced De Novo | Viral-encoded SPT | L-Serine + Pentadecanoyl-CoA (C15) | Virus-infected algae (E. huxleyi) | pnas.org |

Salvage Pathway Contributions to this compound Pool

Enzymatic Conversions of this compound

Once formed, this compound can be enzymatically modified, most notably through phosphorylation, which converts it into a potent signaling molecule.

This compound serves as an effective substrate for the sphingosine kinases, SphK1 and SphK2. physiology.orgnih.gov These enzymes catalyze the ATP-dependent phosphorylation of the primary hydroxyl group at the C1 position of the sphingoid base, producing this compound-1-phosphate (C17-S1P). caymanchem.complos.org

The reaction is biochemically significant and widely used in research. Because endogenous sphingolipids typically possess even-numbered carbon chains (like C18-sphingosine), exogenous C17-sphingosine is frequently used in experimental assays to measure the activity of SphK1 and SphK2. plos.orgnih.gov The resulting product, C17-S1P, can be readily distinguished from the endogenous C18-S1P pool by mass spectrometry, allowing for precise quantification of kinase activity. nih.govashpublications.org

Kinetic studies have confirmed the efficiency of this phosphorylation. The Michaelis constant (Km) for C17-sphingosine as a substrate for sphingosine kinase has been determined to be in the micromolar range, indicating a strong affinity. nih.govnih.gov

The two sphingosine kinase isoforms, SphK1 and SphK2, exhibit distinct subcellular localizations and are subject to different regulatory mechanisms. nih.govnih.gov This spatial and regulatory separation implies that C17-S1P can be generated in different cellular compartments, where it may exert distinct biological effects.

Sphingosine Kinase 1 (SphK1) : Is primarily found in the cytoplasm under basal conditions. nih.govresearchgate.net Upon stimulation by various growth factors or mitogens, SphK1 translocates to the plasma membrane. nih.govoncotarget.com This relocalization brings the enzyme into proximity with its substrate and facilitates the export of the S1P product, which can then act on cell surface receptors. SphK1 is also found in endosomes and the nucleus. genecards.orguniprot.org Its activity is generally associated with pro-survival and cell proliferation signals. oncotarget.com

Sphingosine Kinase 2 (SphK2) : Possesses a more varied subcellular distribution, with significant localization within the nucleus, mitochondria, and the endoplasmic reticulum. researchgate.netoncotarget.comfrontiersin.orgnih.govuniprot.org It contains a nuclear localization signal and can shuttle between the nucleus and the cytoplasm. frontiersin.orgnih.gov The function of SphK2 is more context-dependent than that of SphK1. Nuclear SphK2-generated S1P has been implicated in epigenetic regulation, while mitochondrial S1P can influence cellular respiration. frontiersin.orguniprot.org In some contexts, SphK2 activity has been linked to pro-apoptotic processes. oncotarget.com

The distinct localization of these two kinases means that the phosphorylation of this compound to C17-S1P occurs in specific subcellular domains, contributing to the compartmentalization of sphingolipid signaling. oncotarget.comresearchgate.net

Table 2: Comparison of Sphingosine Kinase Isoforms

| Feature | Sphingosine Kinase 1 (SphK1) | Sphingosine Kinase 2 (SphK2) | Reference |

|---|---|---|---|

| Primary Localization | Cytoplasm, Plasma Membrane (upon stimulation) | Nucleus, Mitochondria, Endoplasmic Reticulum | nih.govresearchgate.netoncotarget.comfrontiersin.orgnih.gov |

| Other Locations | Endosomes, Nucleus | Cytoplasm (shuttles) | genecards.orguniprot.orgfrontiersin.orgnih.gov |

| General Function | Pro-survival, Proliferation, Inflammation | Context-dependent: Pro-apoptotic, Gene Regulation, Mitochondrial function | oncotarget.com |

| Regulation | Translocation to membrane upon stimulation by growth factors | Contains nuclear localization/export signals, BH3-like domain | nih.govoncotarget.comfrontiersin.orgnih.gov |

N-Acylation by Ceramide Synthases to C17 Ceramides

The conversion of sphingosine to ceramide is a critical step in sphingolipid metabolism, catalyzed by a family of enzymes known as ceramide synthases (CerS). rsc.orgunibuc.ro These enzymes facilitate the N-acylation of the sphingoid base, attaching a fatty acyl-CoA to the amino group of sphingosine to form ceramide. unibuc.ro In the context of this compound, it is acylated to form C17 ceramide.

There are six distinct ceramide synthases in mammals (CerS1-6), each exhibiting a preference for specific fatty acyl-CoA chain lengths. unibuc.ro This specificity dictates the species of ceramide produced. For instance, CerS1 primarily synthesizes C18-ceramide, while CerS5 and CerS6 are involved in the production of C16-ceramide. unibuc.ro CerS2, on the other hand, shows a preference for very long-chain fatty acyl-CoAs (C20-C26). unibuc.ro Although the primary substrates are endogenous sphingoid bases, studies have shown that this compound can be utilized by these enzymes to generate C17 ceramides, which can then be further metabolized. rsc.orgelifesciences.org The formation of C17 ceramides from this compound has been observed in various cell types, indicating that the non-endogenous nature of the C17 backbone does not prevent its recognition and processing by ceramide synthases. rsc.orgelifesciences.org

The subcellular location of sphingosine can influence its metabolic fate. For example, sphingosine released within mitochondria has been shown to be continuously converted to ceramides. elifesciences.org In contrast, globally released sphingosine is more rapidly metabolized throughout the broader sphingolipid network. elifesciences.org This suggests that the localization of this compound within the cell can determine the rate and extent of its conversion to C17 ceramides.

Table 1: Ceramide Synthase Specificity

| Ceramide Synthase | Preferred Fatty Acyl-CoA Chain Length | Resulting Endogenous Ceramide |

|---|---|---|

| CerS1 | C18:0 | C18 Ceramide |

| CerS2 | C20:0-C26:0 | Very long-chain Ceramides |

| CerS3 | C26:0 and longer | Ultra long-chain Ceramides |

| CerS4 | C18:0-C20:0 | C18 & C20 Ceramides |

| CerS5 | C16:0 | C16 Ceramide |

| CerS6 | C14:0-C16:0 | C14 & C16 Ceramides |

This table summarizes the general substrate specificities of mammalian ceramide synthases for endogenous fatty acyl-CoAs.

Deacylation of C17 Ceramides by Ceramidase

Ceramides can be broken down into sphingosine and a free fatty acid by the action of enzymes called ceramidases. nih.govbiorxiv.org This process, known as deacylation, is a key component of the sphingolipid salvage pathway, allowing for the recycling of sphingoid bases. There are different types of ceramidases (acid, neutral, and alkaline) which are defined by their optimal pH and are localized to different subcellular compartments. nih.govnih.gov

Studies have demonstrated that C17 ceramides can be deacylated by ceramidases to yield this compound. mdpi.comresearchgate.net This has been shown in various experimental systems, including keratinocytes and in the context of disuse muscle atrophy in mice. mdpi.comresearchgate.net For instance, when exogenous C17 ceramides were introduced to keratinocytes, they were deacylated to produce C17 sphingoid bases. mdpi.com This indicates that the atypical chain length of the N-acyl group does not prevent the enzymatic action of ceramidases. The liberated this compound can then re-enter the sphingolipid metabolic network. mdpi.com

Catabolism and Degradation of this compound and its Metabolites

The catabolism of sphingolipids is a tightly regulated process that ensures the appropriate levels of these bioactive molecules are maintained. This compound and its phosphorylated metabolite, this compound-1-phosphate, are subject to the same catabolic enzymes as their endogenous counterparts.

Dephosphorylation of this compound-1-Phosphate by Phosphatases

Sphingosine-1-phosphate (S1P) can be dephosphorylated back to sphingosine by the action of S1P phosphatases (SPPs) and lipid phosphate (B84403) phosphatases (LPPs). nih.govkarger.com This is a reversible step in sphingolipid metabolism that allows for the interconversion of these two signaling molecules. karger.com

Research has shown that extracellular C17-S1P can be dephosphorylated to C17-sphingosine, which is then taken up by cells. nih.govaai.org This dephosphorylation step is crucial for the cellular uptake of sphingosine from extracellular sources. nih.govaai.org The process is sensitive to phosphatase inhibitors like sodium orthovanadate, confirming the enzymatic nature of this conversion. nih.gov Once inside the cell, the resulting C17-sphingosine can be re-phosphorylated or enter other metabolic pathways. aai.org The dephosphorylation of C17-S1P has been observed in various cell types, including endothelial cells and splenocytes. nih.govaai.org

Irreversible Cleavage of this compound-1-Phosphate by Sphingosine-1-Phosphate Lyase (SGPL)

The only known irreversible step in sphingolipid degradation is the cleavage of sphingosine-1-phosphate by the enzyme sphingosine-1-phosphate lyase (SGPL), also known as S1P lyase. plos.orgmdpi.com This enzyme is located on the endoplasmic reticulum and catalyzes the breakdown of S1P into phosphoethanolamine and a long-chain aldehyde. plos.orgmdpi.com

Table 2: Key Enzymes in this compound Metabolism

| Section | Enzyme | Substrate | Product | Metabolic Process |

|---|---|---|---|---|

| 3.2.2 | Ceramide Synthases (CerS) | This compound + Fatty Acyl-CoA | C17 Ceramide | N-Acylation |

| 3.2.3 | Ceramidase | C17 Ceramide | This compound + Fatty Acid | Deacylation |

| 3.3.1 | S1P Phosphatases (SPPs) / Lipid Phosphate Phosphatases (LPPs) | This compound-1-Phosphate | This compound | Dephosphorylation |

| 3.3.2 | Sphingosine-1-Phosphate Lyase (SGPL) | This compound-1-Phosphate | Phosphoethanolamine + Pentadecanal | Irreversible Cleavage |

This table provides a summary of the enzymes, substrates, products, and processes discussed in this article.

C17 Sphingosine As a Pivotal Analytical Reagent in Lipidomics and Enzymology

Advanced Mass Spectrometry-Based Quantification Methodologies

The quantification of endogenous sphingolipids is often challenging due to their complex structures and the presence of numerous isomers in biological samples. C17 sphingosine (B13886) and its derivatives are crucial for achieving the accuracy and precision required in these complex analyses.

In LC-MS/MS analysis, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior, but be distinguishable by mass. C17 sphingosine fits these criteria perfectly for the quantification of natural C18 sphingosine and other related sphingolipids. researchgate.net Because odd-chain length sphingoid bases are generally absent or present in very low amounts in mammalian cells, the addition of a known quantity of this compound to a sample before extraction and analysis allows for accurate correction of sample loss during preparation and for variations in instrument response. caymanchem.comresearchgate.net This normalization is critical for reliable quantification of bioactive lipids, which are often present at low concentrations. caymanchem.com

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative technique used in tandem mass spectrometry. In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific "transition" minimizes interference from other molecules in the sample. This compound and its phosphorylated metabolite, this compound-1-phosphate (C17-S1P), have well-characterized MRM transitions that are routinely used for their detection alongside their endogenous C18 counterparts. nih.gov

For example, in positive ion mode, this compound is often monitored using the transition of its [M+H-H₂O]⁺ ion. researchgate.net Similarly, its phosphorylated product C17-S1P can be quantified with high specificity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Technique | Reference |

|---|---|---|---|---|

| This compound (as internal standard) | 286.4 | 250.3 | MRM | nih.gov |

| This compound (as internal standard for SPH) | 286.0 | 268.0 | MRM | researchgate.net |

| C17-S1P (as internal standard for S1P) | 366.4 | 250.4 | MRM | nih.gov |

| C17-S1P (as internal standard for S1P) | 366.4 | 250.2 | MRM | nih.gov |

| Dephosphorylated C17-S1P (as internal standard) | 286.3 | 268.2 | MRM | mdpi.compreprints.orgresearchgate.net |

Enhanced Product Ion (EPI) is a powerful scanning mode available on QTRAP mass spectrometers that combines quadrupole and ion trap functionalities. sciex.com An EPI scan provides a full, high-sensitivity MS/MS spectrum. A common analytical strategy involves using a scheduled LC-MS/MS method where the instrument detects the C17-sphingosine internal standard using a fast and sensitive MRM transition. researchgate.netresearcher.life Immediately following its detection, the instrument switches to EPI mode to acquire a full fragment ion spectrum for the co-eluting endogenous analyte, such as sphingosine-1-phosphate (S1P). researchgate.netresearcher.life This approach leverages the sensitivity of MRM for the internal standard while providing comprehensive structural information and enhanced sensitivity for the target analyte, which can be up to 30 times more sensitive than standard MRM. researchgate.net

Shotgun lipidomics involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. nih.gov This high-throughput technique relies heavily on the use of a cocktail of internal standards to quantify entire classes of lipids. This compound and its phosphorylated form, C17-S1P, are key components of these internal standard mixtures. nih.govmetabolomicsworkbench.org By adding a known amount of the C17-S1P standard to a lipid extract, the amounts of endogenous sphingoid base-1-phosphates can be determined by comparing the signal intensities of the analytes to that of the internal standard. nih.gov This method allows for the rapid and simultaneous quantification of multiple sphingolipid species directly from complex biological extracts.

The use of this compound as an internal standard is crucial for developing robust and validated quantification methods for sphingolipids in complex biological matrices like plasma, serum, and tissue extracts. nih.govmdpi.com These matrices contain numerous compounds that can interfere with the analysis, causing ion suppression or enhancement, which can lead to inaccurate quantification. Because the this compound standard has nearly identical physicochemical properties to its endogenous counterparts, it experiences similar matrix effects. caymanchem.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to significantly improved accuracy and precision. nih.gov

Method validation studies consistently demonstrate the utility of C17-S1P for achieving high sensitivity and reliability. For instance, an LC-MS/MS method for S1P in human serum using C17-S1P as the internal standard showed excellent linearity over a range of 25–600 ng/mL with a correlation coefficient greater than 0.999. nih.gov Another method reported a lower limit of quantification (LLOQ) for S1P of 5.0 ng/mL and a detection limit below 5 pg. researchgate.net These studies confirm that methods incorporating this compound achieve the sensitivity and accuracy required for both clinical research and fundamental biology. nih.govmdpi.com

| Analyte | Internal Standard | Matrix | Linearity Range | LOD/LOQ | Reference |

|---|---|---|---|---|---|

| Sphingosine-1-Phosphate (S1P) | C17-S1P | Human Serum | 25–600 ng/mL | LLOQ: 25 ng/mL | nih.gov |

| S1P and DH-S1P | C17-S1P | Biological Samples | 2–100 ng/mL | LOD: <5 pg; LLOQ: 5.0 ng/mL | researchgate.net |

| Dephosphorylated S1P | Dephosphorylated C17-S1P | Serum/Plasma/Kidney | Not specified | LOD: 5 pmol/mL | mdpi.com |

| Sphingosine (SPH) and Sphinganine (B43673) (SPA) | C17-SPH | Crude Lipid Extracts | Not specified | LOD: 9 fmol (SPH), 21 fmol (SPA) | researchgate.net |

Internal Standard Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Multiple Reaction Monitoring (MRM) and Enhanced Product Ion (EPI) Techniques

Enzymatic Activity Assays Utilizing this compound

Beyond its role as a passive internal standard, this compound serves as an active substrate to directly measure the activity of key enzymes in sphingolipid metabolism.

Sphingosine kinases (SPHK1 and SPHK2) are critical enzymes that catalyze the phosphorylation of sphingosine to form the potent signaling molecule sphingosine-1-phosphate (S1P). plos.org Measuring the activity of these kinases is essential for understanding their roles in health and disease. This compound provides a specific and reliable way to conduct these measurements. plos.orgnih.gov

In these assays, this compound is introduced as a substrate either to cell lysates or purified enzymes (in vitro assays) or to intact cells in culture (cellular assays). plos.orgnih.govescholarship.org The sphingosine kinases within the sample then convert the this compound into C17-S1P. The reaction is stopped after a specific time, and the amount of C17-S1P produced is quantified using LC-MS/MS. plos.orgnih.gov Because C17-S1P is not naturally present, its formation is directly proportional to the kinase activity in the sample.

This approach offers high sensitivity and accuracy, avoiding the use of radioactive materials common in older assay formats. nih.gov For example, a cellular assay was developed where tumor cells were incubated with this compound for two hours, after which the levels of newly synthesized C17-S1P were determined to provide a robust measure of cellular SPHK activity. plos.orgresearchgate.net Similarly, in vitro assays using cell lysates or recombinant SPHK have been established, with one study determining the kinetic parameters for C17-sphingosine phosphorylation (Km: 67.08 µM, Vmax: 1507.5 pmol/min/mg). nih.gov

| Assay Type | Enzyme Source | C17-Sphingosine Concentration | Incubation Time | Key Finding | Reference |

|---|---|---|---|---|---|

| Cellular | Human and Murine Tumor Cell Lines | Not specified | 2 hours | A robust method to assess cellular SPHK activity and inhibitor potency. | plos.org |

| In Vitro | F9-12 Cell Lysate (expresses SPHK1) | 100 µM | 20 minutes | Established optimal conditions and kinetic parameters for a non-radioactive SPHK assay. | nih.gov |

| In Vitro | Mouse Embryonic Stem Cell Lysates | 10 µM | 30 or 60 minutes | Demonstrated SPHK activity in mESCs, which was abolished by an SPHK inhibitor. | nih.gov |

| In Vitro | Recombinant SPHK1 | 200 µM | 30 minutes | Used to assess SPHK1 activity by measuring C17-S1P formation via LC-MS/MS. | escholarship.org |

Assessment of Ceramide Synthase Activity

Ceramide synthases (CerS) are a family of enzymes responsible for the N-acylation of a sphingoid base to form ceramide, a central molecule in sphingolipid metabolism. nih.gov Accurate measurement of CerS activity is crucial for understanding its role in various cellular processes. This compound serves as a key substrate in non-radioactive, mass spectrometry-based assays to determine CerS activity. capes.gov.br

In these assays, cell lysates or microsomal fractions containing CerS are incubated with this compound and a specific fatty acyl-CoA. biomolther.orgportlandpress.com The resulting C17-ceramide product is then extracted and quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). capes.gov.brbiomolther.org The use of a non-naturally occurring C17 backbone allows for clear differentiation from endogenous ceramides (B1148491), ensuring high specificity and sensitivity. capes.gov.br For instance, researchers have successfully used this method to assess CerS2 activity by measuring the formation of C17-ceramide from this compound and C24 fatty acyl-CoA. portlandpress.com Similarly, the activity of other CerS isoforms can be evaluated by using their preferred fatty acyl-CoA substrates in conjunction with this compound. capes.gov.brportlandpress.com This approach has been instrumental in characterizing the enzymatic activity of various LASS (Longevity assurance gene) proteins, which are homologs of yeast ceramide synthases. capes.gov.br

Furthermore, in situ measurements of CerS activity can be performed by labeling cells with this compound and subsequently analyzing the incorporation into different ceramide species by LC/MS. nih.gov This technique provides valuable insights into enzyme activity within a cellular context. nih.gov

Application in Chromatographic Techniques Beyond Mass Spectrometry

While this compound is extensively used in mass spectrometry, its application extends to other advanced chromatographic techniques.

Use in Capillary Electrophoresis Coupled to Laser-Induced Fluorescence Detection

Capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection offers a highly sensitive method for the analysis of sphingolipids. In this technique, this compound-1-phosphate (C17-S1P), a derivative of this compound, is utilized as a commercial standard. lilab-ecust.cnnih.govresearchgate.net The primary amine group of C17-S1P can be derivatized with a fluorogenic dye, such as naphthalene-2,3-dicarboxaldehyde (NDA), rendering it fluorescent. lilab-ecust.cnnih.govresearchgate.net

This derivatization allows for the highly sensitive detection of C17-S1P, with detection limits reaching the femtomole level (0.54 fmol). nih.govresearchgate.net The method has been successfully employed to quantify endogenous C18-sphingosine-1-phosphate (C18-S1P) in biological samples, such as leukemic human cells, by using the NDA-derivatized C17-S1P as a standard. nih.govresearchgate.net This approach has demonstrated the ability to detect changes in sphingolipid levels in response to external stimuli, such as gamma irradiation. nih.govresearchgate.net The use of novel transparent fused-silica capillaries in CE-LIF has further enhanced the sensitivity and reproducibility of this quantitative procedure. nih.govresearchgate.net

Tracing and Monitoring of Sphingolipid Metabolism and Transport

The unique odd-numbered carbon chain of this compound makes it an excellent tracer for elucidating the intricate pathways of sphingolipid metabolism and transport. caymanchem.com

Isotopic Labeling and Tracer Studies with this compound and C17-S1P

This compound and its phosphorylated form, C17-S1P, are widely used as non-radioactive tracers to monitor the flux of sphingolipids through their metabolic pathways in vivo and in vitro. nih.govnih.govcaymanchem.com Because odd-chain length sphingoid bases are either absent or present in very low amounts in most natural samples, the administration of this compound allows for the unambiguous tracking of its conversion to downstream metabolites. caymanchem.comcaymanchem.com

Upon introduction into cells, this compound is efficiently taken up and incorporated into C17-ceramide, which can be further metabolized to more complex sphingolipids like C17-sphingomyelin and C17-glucosylceramide. nih.govnih.gov The levels of these C17-containing sphingolipids can be accurately quantified by LC-MS/MS, providing a dynamic view of the metabolic flux. nih.govnih.govnih.gov This method has been instrumental in studying the kinetics of ceramide synthesis and its subsequent conversion to complex sphingolipids, revealing that C17-ceramide levels can reach a steady state within minutes of incubation. nih.gov

Similarly, C17-S1P has been used as an internal standard for the quantification of endogenous S1P in various biological samples, including plasma and tissues. caymanchem.commdpi.com The use of C17-S1P helps to correct for variations in sample extraction and instrument response, ensuring accurate and reproducible measurements. mdpi.com

Photoactivatable this compound Analogs for Subcellular Localization Studies

To investigate the subcellular localization and protein interactions of sphingosine, researchers have developed photoactivatable and clickable analogs of this compound. elifesciences.orgnsf.gov These probes, such as pacSph (photoactivatable and clickable sphingosine), are engineered with a photo-crosslinkable diazirine group and a clickable alkyne functionality on the hydrophobic tail. elifesciences.orgnsf.gov

The diazirine group can be activated by UV light to form a covalent bond with nearby molecules, effectively capturing sphingosine's interacting partners within a specific cellular compartment. nsf.govplos.org The alkyne group allows for the subsequent attachment of a reporter molecule, such as a fluorophore, for visualization and identification. elifesciences.orgnsf.gov

This technology has been used to demonstrate the localization of sphingosine to the endosomal/lysosomal compartment. elifesciences.org While these probes are powerful tools, it is important to note that the photoactivatable and clickable groups can be retained even after the degradation of the sphingoid base, potentially leading to the labeling of molecules involved in fatty acid metabolism. plos.org Despite this consideration, photoactivatable this compound analogs remain a valuable asset for dissecting the spatial organization of sphingolipid signaling.

Molecular and Cellular Mechanisms Elucidated Using C17 Sphingosine Research

Regulation of Cellular Fate and Homeostasis

The delicate balance between cell proliferation, death, differentiation, and migration is fundamental to tissue homeostasis. Research utilizing C17 sphingosine (B13886) has provided significant insights into how sphingolipids govern these critical cellular decisions.

Role in Cell Proliferation and Apoptosis Pathways

The interplay between pro-apoptotic and pro-survival sphingolipids is a key determinant of a cell's fate. nih.govresearchgate.net C17 sphingosine has been instrumental in dissecting these pathways.

Studies have shown that sphingosine and its precursor, ceramide, generally possess anti-proliferative and pro-apoptotic properties, while sphingosine-1-phosphate (S1P) promotes cell survival and proliferation. plos.orgmdpi.com The administration of this compound to cells allows for the precise tracking of its conversion into other bioactive sphingolipids and the subsequent effects on cell viability.

In the context of cancer, particularly glioma, research has highlighted the therapeutic potential of manipulating sphingolipid metabolism. The addition of this compound, in combination with inhibitors of sphingosine kinase (the enzyme that produces S1P), has been shown to induce growth arrest and apoptosis in certain glioma cell lines. nih.govnih.gov This effect is attributed to the increased accumulation of pro-apoptotic sphingosine and ceramides (B1148491). nih.govnih.gov Furthermore, increasing sphingosine levels through the addition of this compound has been found to alter cholesterol homeostasis, leading to a decrease in cholesterol levels and ultimately inducing apoptosis in cancer cells. nih.govbiorxiv.org

The mechanisms underlying sphingosine-induced apoptosis are multifaceted and can involve the inhibition of survival signals and the activation of caspases, key enzymes in the apoptotic cascade. pnas.org For instance, sphingosine can inhibit the pro-survival Akt kinase pathway and promote the release of cytochrome c, leading to caspase activation. pnas.org

Table 1: Research Findings on this compound in Cell Proliferation and Apoptosis

| Cell Type/Model | Experimental Approach | Key Findings | Reference(s) |

|---|---|---|---|

| IDH-mutant glioma cells | Treatment with this compound and a sphingosine kinase 1 inhibitor | Reduced S1P production, enhanced ceramide and sphingosine accumulation, induced growth arrest and apoptosis. | nih.govnih.gov |

| IDH1mut glioma cells | Addition of this compound and N,N-dimethylsphingosine (NDMS) | Altered cholesterol homeostasis, leading to decreased cholesterol levels and apoptosis. | nih.govbiorxiv.org |

| Carcinoma cells (breast, lung, colon) | Downregulation or inhibition of sphingosine kinase 1 | Increased intracellular sphingosine, decreased PKC activity, reduced proliferation and colony formation, and induced apoptosis. | plos.org |

| Jurkat T cells | Treatment with Fas ligation or C2-ceramide | Sphingosine-1-phosphate (derived from sphingosine) blocked the activation of executioner caspases (caspase-3, -6, and -7). | nih.gov |

Involvement in Cell Differentiation and Migration Studies

This compound has also been utilized to investigate the roles of sphingolipids in cell differentiation and migration, processes crucial for development and tissue repair.

Sphingosine and its metabolites are known to regulate the differentiation of various cell types. researchgate.net For example, S1P signaling has been shown to regulate the activation, proliferation, migration, and differentiation of skeletal muscle stem cells. nih.gov By using this compound, researchers can trace how exogenous sphingosine is metabolized and how these metabolites influence differentiation pathways.

In the context of cell migration, S1P is a well-established chemoattractant that guides cells, including immune cells and neural progenitors. arvojournals.orgahajournals.org Studies using C17-S1P analogs have helped to dissect the specific roles of S1P receptors in mediating these migratory responses. For instance, antagonism of the S1P2 receptor was found to enhance the migration of neural progenitor cells toward an area of brain infarction. ahajournals.org

Table 2: Research Findings on this compound in Cell Differentiation and Migration

| Cell Type/Model | Experimental Approach | Key Findings | Reference(s) |

|---|---|---|---|

| Skeletal muscle stem cells (satellite cells) | S1P treatment | Increased the number of satellite cells entering the cell cycle, implicating S1P in their activation and subsequent differentiation. | nih.gov |

| Neural progenitor cells | Use of C17-S1P as an internal standard to measure S1P levels | Antagonism of the S1P2 receptor enhanced S1P-mediated migration of neural progenitor cells. | ahajournals.org |

| Orbital fibroblasts (in Graves' Orbitopathy) | Use of C17-sphingosine as an internal standard | CD40 ligation on fibroblasts increased sphingolipid levels, and the resulting S1P acted as a chemoattractant for T-cell migration. | arvojournals.org |

Intracellular and Extracellular Signaling Cascades

This compound and its phosphorylated form, C17-S1P, are critical tools for dissecting the complex signaling networks regulated by sphingolipids, both within the cell and through receptor-mediated pathways.

Sphingolipid Rheostat Balance (Ceramide/Sphingosine versus Sphingosine-1-Phosphate)

The "sphingolipid rheostat" theory posits that the relative balance between ceramide and sphingosine (which promote apoptosis) and S1P (which promotes survival) dictates a cell's fate. nih.govresearchgate.net A shift in this balance towards pro-apoptotic sphingolipids can trigger cell death, while a shift towards pro-survival S1P can enhance proliferation and inhibit apoptosis. nih.govplos.org

The use of this compound has been fundamental in experimentally validating and exploring the nuances of this rheostat. By introducing this compound into cellular systems, researchers can directly monitor its conversion to C17-ceramide and C17-S1P, thereby tracking the dynamic interplay between these key signaling molecules. nih.gov

In glioma research, for example, it was discovered that certain mutant glioma cells have an altered sphingolipid rheostat with elevated levels of pro-apoptotic ceramides and sphingosines. oup.com Exploiting this vulnerability by further increasing sphingosine levels with this compound and simultaneously inhibiting S1P production led to targeted cell death. nih.govoup.com This highlights how this compound can be used to probe and manipulate the sphingolipid rheostat for potential therapeutic benefit.

Receptor-Dependent Signaling via S1P Receptors (S1PR1-5) using C17-S1P Analogs

S1P exerts many of its extracellular effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5. frontiersin.org Each receptor subtype can activate distinct downstream signaling pathways, leading to a wide range of cellular responses. frontiersin.org

C17-S1P, the phosphorylated product of this compound, serves as a valuable analog for studying S1P receptor signaling. Because it can be distinguished from endogenous S1P, it allows for precise measurement of receptor binding and activation. For instance, in studies of aortic valve disease, the generation of C17-S1P from C17-sphingosine was used to measure the activity of sphingosine kinase 1 (SphK1) in valvular interstitial cells. ahajournals.orgnih.gov This research demonstrated that biomechanical stretch stimulated S1P production, which in turn promoted osteoblastic differentiation and calcification via the S1P2 receptor. ahajournals.orgnih.gov

Furthermore, the development of photoswitchable analogs of S1P, which can be metabolically derived from photoswitchable sphingosine precursors, offers even more precise spatiotemporal control over S1P receptor activation. nih.gov

Intracellular Signaling Modulations (e.g., Protein Kinase C, Akt Pathway)

In addition to its role as a precursor to S1P, sphingosine itself is a bioactive molecule that can directly modulate intracellular signaling pathways. This compound has been instrumental in uncovering these intracellular roles.

One of the key targets of sphingosine is Protein Kinase C (PKC), a family of enzymes involved in various cellular processes. Sphingosine can act as an inhibitor of PKC, and this inhibition has been linked to decreased cell proliferation and survival in cancer cells. plos.org Studies have shown that downregulating sphingosine kinase 1, which leads to an accumulation of intracellular sphingosine, results in decreased PKC activity. plos.org This effect can be mimicked by the direct addition of exogenous sphingosine.

Sphingosine also impacts the Akt signaling pathway, a critical regulator of cell survival. It has been demonstrated that sphingosine can inhibit the Akt kinase pathway, contributing to its pro-apoptotic effects. pnas.org Conversely, S1P is known to activate the PI3K/Akt pathway, promoting cell survival. frontiersin.org The use of this compound allows researchers to trace the metabolic conversion to S1P and dissect the opposing effects of these sphingolipids on the Akt pathway.

Subcellular Compartmentation of Sphingolipid Signaling

Mitochondria-Specific Sphingosine Metabolism and Signaling

Mitochondria are not only central to cellular energy production but are also key hubs for sphingolipid metabolism. researchgate.net Studies utilizing mitochondria-targeted photoactivatable ("caged") sphingosine have provided direct insights into the fate of sphingosine within this organelle. elifesciences.orgunige.ch Upon release within mitochondria, sphingosine is rapidly phosphorylated to S1P by sphingosine kinase 2 (SphK2), which is known to be present in mitochondria. frontiersin.orgelifesciences.orgunige.ch

Research has shown that this locally generated mitochondrial S1P has a distinct metabolic pattern compared to S1P produced elsewhere in the cell. elifesciences.org For instance, mitochondria-released sphingosine is continuously used for the production of ceramides. elifesciences.org Specifically, it appears to be preferentially converted to C16 ceramide. rsc.org This is in contrast to globally released sphingosine, which is more rapidly metabolized through the broader sphingolipid network. elifesciences.org

A key finding from studies using C17-sphingosine as a substrate is the deregulation of mitochondrial sphingolipid metabolism in the context of traumatic brain injury. In this pathological state, there is an accumulation of sphingosine within mitochondria due to increased neutral ceramidase (NCDase) activity and reduced SphK2 activity. researchgate.net This accumulation of sphingosine can lead to mitochondrial dysfunction. researchgate.net Co-immunoprecipitation studies have revealed that SphK2 can form a complex with NCDase in mitochondria, suggesting a close regulatory relationship between these enzymes. researchgate.net

The use of C17-sphingosine in these studies has been crucial for tracing the metabolic flux of sphingosine within mitochondria and understanding how its compartment-specific metabolism influences cellular function and pathology.

Lysosomal Sphingolipid Dynamics

Lysosomes are acidic organelles responsible for the degradation and recycling of macromolecules, including complex sphingolipids. frontiersin.orgmdpi.com The salvage pathway for sphingolipids occurs within lysosomes, where enzymes break down complex sphingolipids back into their basic components like ceramide and sphingosine. mdpi.com Acid ceramidase hydrolyzes ceramide to produce sphingosine, which, unlike ceramide, can be transported out of the lysosome. frontiersin.org

The use of lysosome-targeted caged sphingosine has revealed unique aspects of sphingolipid metabolism within this compartment. rsc.org When sphingosine is released specifically within lysosomes, there is surprisingly minimal conversion to S1P. rsc.orgrsc.org This is a stark contrast to what is observed in mitochondria, where S1P is rapidly formed. elifesciences.orgrsc.org Instead, lysosomally-released sphingosine is primarily metabolized into ceramides, with a notable preference for the synthesis of C24 ceramide over C16 ceramide. rsc.org

These findings highlight that sphingosine metabolism is highly dependent on its subcellular location. rsc.orgrsc.org The distinct enzymatic environment of the lysosome favors the conversion of sphingosine to specific ceramide species, rather than its phosphorylation to S1P. rsc.org This localized metabolism has significant implications for cellular signaling, as the balance between ceramide and S1P is a critical determinant of cell fate, with ceramide generally being pro-apoptotic and S1P being pro-survival. mdpi.com

Furthermore, research has demonstrated that sphingosine can trigger the release of calcium ions from lysosomes, a process that requires the TPC1 protein. nih.govelifesciences.org This release of calcium can, in turn, influence cellular processes like autophagy. nih.govelifesciences.org The accumulation of sphingosine in lysosomes is a hallmark of certain lysosomal storage disorders, such as Niemann-Pick disease type C, where it is associated with altered calcium signaling. nih.govelifesciences.org The use of C17-sphingosine as an internal standard in these studies allows for the precise quantification of changes in endogenous sphingosine levels. elifesciences.org

Cellular Transport Mechanisms for Sphingosine-1-Phosphate

Sphingosine-1-phosphate (S1P) is a critical signaling molecule that can act both inside the cell and on cell surface receptors. nih.gov Because it is a charged molecule, S1P cannot freely cross cellular membranes and requires specific transporters to move between subcellular compartments and to be exported out of the cell. aimspress.com The transport of S1P is essential for establishing the S1P concentration gradients that are vital for processes like lymphocyte trafficking. nih.govaai.org

Several transporters have been identified that mediate the export of S1P from cells. These include members of the ATP-binding cassette (ABC) transporter family, such as ABCA1, ABCC1, and ABCG2, as well as Spinster 2 (Spns2), which belongs to the major facilitator superfamily (MFS) of transporters. aimspress.comkarger.com While ABCC1 was initially thought to be a key S1P transporter, studies in knockout animals have shown that other transport mechanisms can compensate for its loss, indicating a redundancy in S1P export systems. karger.com Spns2 has emerged as a particularly important transporter for the cellular release of S1P, as demonstrated by various knockout studies. karger.com

The transport of S1P is not just about export from the cell. There are also mechanisms for the uptake and intracellular movement of S1P and its precursor, sphingosine. Studies using FITC-labeled S1P and sphingosine in human umbilical vein endothelial cells (HUVECs) have shown that sphingosine is more readily incorporated into cells than S1P. aai.org

Involvement of C17 Sphingosine in Disease Model Research Mechanistic Focus

Neurodegenerative Pathogenesis Studies

Dysregulation of sphingolipid metabolism is increasingly implicated in neurodegenerative disorders. researchgate.netbmbreports.org C17 Sphingosine (B13886) is utilized in these studies to probe enzymatic defects and track metabolic flux, providing insights into disease mechanisms.

Altered Sphingolipid Profiles in Models of Parkinson's Disease

In the study of Parkinson's Disease (PD), a progressive neurodegenerative disorder, the analysis of sphingolipid profiles is crucial. mdpi.comnih.gov Research has pointed to the involvement of sphingolipids like ceramides (B1148491), sphingomyelins, and sphingosine in pathological processes such as neuroinflammation and neurodegeneration. mdpi.com In mouse models of PD, changes in the expression of genes for key sphingolipid metabolism enzymes have been observed, accompanied by altered levels of various sphingolipids in the nigrostriatal system. mdpi.com While direct measurement of C17 Sphingosine's endogenous role is not the focus, its application as an internal standard is vital for the accurate quantification of these disease-related sphingolipid alterations by mass spectrometry. nih.gov This methodological precision is essential for identifying potential lipid biomarkers and understanding how pathways like sphingolipid metabolism are dysregulated in PD. nih.gov

Sphingosine Kinase Activity Defects in Niemann-Pick Type C Disease Models

Niemann-Pick Type C (NPC) disease is a rare, inherited neurodegenerative disorder characterized by the accumulation of cholesterol and sphingolipids in lysosomes. nih.govresearchgate.netnih.gov this compound has been instrumental in uncovering a key mechanistic defect in NPC disease models. Researchers use this compound as an exogenous substrate to measure the activity of sphingosine kinases (SphK), enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P).

Studies have shown that in NPC1 mutant fibroblasts and knockout cell models, the conversion of this compound to C17-S1P is significantly reduced compared to wild-type cells. nih.gov This demonstrates a marked reduction in SphK1 activity, leading to the accumulation of its substrate, sphingosine. nih.govresearchgate.net Further, this accumulation of sphingosine within the lysosomes has been linked to defective calcium release from these organelles. elifesciences.org

The utility of this compound in these models is highlighted by experiments using a novel SphK1 activator (SK1-A). Treatment of NPC mutant cells with this activator restored the phosphorylation of this compound, increasing C17-S1P levels and consequently reducing the pathological accumulation of C17-sphingosine. nih.gov This research underscores a previously unknown link between SphK1 activity and cholesterol trafficking, identifying a potential therapeutic target for NPC disease. nih.govnih.gov

| Cell Model | Observation | Finding | Citation |

| NPC1 Mutant Fibroblasts | Reduced formation of C17-S1P from C17-Sphingosine. | Defective Sphingosine Kinase 1 (SphK1) activity. | nih.gov |

| NPC1 Knockout (CHO) Cells | Reduced conversion of C17-Sphingosine to C17-S1P. | Reduced SphK1 activity. | nih.gov |

| NPC1 Mutant Fibroblasts | Treatment with SphK1 activator (SK1-A) increased C17-S1P formation. | The phosphorylation defect can be corrected pharmacologically. | nih.gov |

| NPC Patient-Derived Cells | Accumulation of sphingosine in lysosomes. | Greatly reduced calcium release upon sphingosine uncaging. | elifesciences.org |

Cancer Biology and Cell Fate Regulation

The balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival metabolite S1P, often termed the "sphingolipid rheostat," is a critical regulator of cell fate. nih.govplos.org In cancer, this balance is frequently tipped toward survival and proliferation. This compound is a key tool used to investigate and manipulate this rheostat in cancer models.

Impact on Cell Growth Arrest and Apoptosis in Glioma Models

In certain cancers, like IDH-mutant (IDH1mut) gliomas, the sphingolipid rheostat is inherently altered, presenting a unique therapeutic vulnerability. nih.govresearchgate.net These gliomas exhibit higher levels of ceramide and lower levels of S1P compared to their wild-type counterparts. researchgate.net Research has shown that further tipping this balance can selectively induce cell death in these cancer cells.

A key finding demonstrated that combining this compound with N,N-dimethylsphingosine (NDMS), an inhibitor of sphingosine kinase (SphK), triggered a dose-dependent growth arrest and apoptosis specifically in a panel of IDH1mut glioma cell lines. nih.govnih.gov In this model, this compound is added to artificially elevate intracellular sphingosine levels, while NDMS blocks its conversion to pro-survival S1P. biorxiv.org This dual approach effectively exacerbates the existing metabolic imbalance, pushing the cells past a threshold for apoptosis. nih.govresearchgate.net This strategy had little effect on IDH wild-type (IDHWT) cells, highlighting a targeted therapeutic approach. nih.gov

Regulation of Sphingosine Kinase in Cancer Cell Signaling Pathways

Sphingosine kinases (SphKs), particularly SphK1, are frequently overexpressed in various cancers and are linked to tumor progression and chemoresistance. researchgate.netresearchgate.net These enzymes are central to signaling pathways that promote cell proliferation and survival. researchgate.net this compound serves as a standard tool to directly assess SphK activity within cancer cells.

By adding exogenous this compound to cultured cancer cells and measuring the rate of C17-S1P formation using mass spectrometry, researchers can robustly quantify cellular SphK activity. plos.org This assay is widely used to determine the potency and efficacy of novel SphK inhibitors in various tumor cell lines. plos.org For instance, studies have used this method to show that specific inhibitors can achieve complete inhibition of SphK activity, leading to the depletion of intracellular S1P pools. plos.org This approach is critical for validating new therapeutic agents that target the SphK/S1P signaling axis in cancers like colon, breast, and pancreatic cancer. plos.orgresearchgate.netnih.gov

| Research Focus | Model System | Role/Use of this compound | Key Finding | Citation |

| Therapeutic Vulnerability | IDH-mutant Glioma Cells | Exogenous source to increase intracellular sphingosine levels. | Combination with an SphK inhibitor induces selective apoptosis and growth arrest. | nih.govnih.gov |

| Enzyme Inhibition Assay | Various Tumor Cell Lines (e.g., colon) | Exogenous substrate to measure cellular SphK activity. | Provides a robust method to assess the efficacy of SphK inhibitors. | plos.org |

| Oncogenic Signaling | Mouse Embryonic Fibroblasts (MEFs) with K-Ras oncogene | Metabolic tracer to follow the fate of extracellular sphingosine. | Oncogenic K-Ras increases SK1 activity, leading to increased formation and secretion of C17-S1P. | nih.gov |

Inflammatory and Metabolic Disease Models

Chronic inflammation and metabolic dysregulation are hallmarks of many prevalent diseases, including inflammatory bowel disease (IBD), atherosclerosis, and metabolic syndrome. Sphingolipids are deeply involved in these processes, modulating immune responses, insulin (B600854) sensitivity, and lipid homeostasis. researchgate.netuzh.chplos.org this compound is employed in these fields both as a metabolic tracer and as an analytical standard to dissect these complex interactions.

In models of inflammatory disease, such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice, this compound is used to evaluate the in-cell activity of therapeutic agents. For example, a novel SphK1 inhibitor was shown to reduce the generation of C17-S1P in mouse embryonic fibroblasts, and this inhibition of SphK1 activity correlated with reduced inflammatory responses in the colitis model. nih.gov Interestingly, treatment with this inhibitor also led to an increase in C17-sphingosine and C17-ceramide levels, demonstrating a direct shift in the sphingolipid rheostat. nih.gov

In the context of metabolic diseases, lipidomic profiling studies have identified alterations in sphingolipid levels. In studies of metabolic syndrome, this compound was identified as a minor sphingoid base in human plasma. uzh.ch While its direct role is subtle, its use as an internal standard is critical for accurately quantifying shifts in more abundant sphingolipids that correlate with disease states, such as the elevation of deoxysphingolipids. uzh.chmdpi.com For example, in a rat model of metabolic dysfunction-associated steatotic liver disease (MASLD), C17-sphingosine was used as an internal standard to measure changes in hepatic sphingolipid pools, such as ceramide and S1P, in response to therapeutic interventions. mdpi.com

Contribution to Non-Alcoholic Fatty Liver Disease (NAFLD) Mechanisms

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of lipids in hepatocytes, which can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. nih.gov Alterations in sphingolipid metabolism are considered a hallmark of NAFLD and its progression to hepatocellular carcinoma (HCC). nih.gov While research often focuses on endogenous even-chain sphingolipids, this compound is utilized as an internal standard in lipidomic analyses to accurately quantify the levels of these disease-implicated lipids.

The progression of NAFLD involves an increased uptake of fatty acids, heightened de novo lipogenesis, and decreased fatty acid oxidation. mdpi.com This leads to an accumulation of various lipid species, including ceramides, which are central molecules in sphingolipid metabolism. nih.govmdpi.com Ceramides can be synthesized from the breakdown of complex sphingolipids into sphingosine, which is then re-acylated. mdpi.com The accumulation of specific lipids, including ceramides, contributes to cellular dysfunction and death, a phenomenon known as lipotoxicity. mdpi.commdpi.com

In the context of NAFLD research, this compound and its derivatives are instrumental in mass spectrometry-based quantification of key sphingolipids like ceramides and sphingosine-1-phosphate (S1P). ijbs.com For instance, palmitic acid, a saturated fatty acid often elevated in NAFLD, can stimulate hepatocytes to produce S1P-rich extracellular vesicles, which in turn can exacerbate liver inflammation. ijbs.com By using C17-labeled standards, researchers can accurately measure the changes in these critical signaling molecules during disease progression.

Role in Immune Cell Trafficking and Lymphopenia Models

The sphingosine-1-phosphate (S1P) signaling axis is a critical regulator of immune cell trafficking, particularly the egress of lymphocytes from secondary lymphoid organs. d-nb.infonih.gov S1P is generated from sphingosine through the action of sphingosine kinases (SphKs). nih.gov The resulting S1P acts as a chemotactic agent, guiding lymphocytes out of lymph nodes and into circulation. d-nb.info Disruption of the S1P gradient between lymphoid tissues and the blood can lead to lymphopenia, a reduction in the number of lymphocytes in the peripheral blood. plos.org

This compound is used in research to study the kinetics of sphingolipid metabolism, including the phosphorylation of sphingosine to S1P by SphKs. researchgate.net This is particularly relevant in the context of drugs that modulate the S1P receptor, such as FTY720 (Fingolimod), which is used in the treatment of multiple sclerosis. d-nb.infonih.gov FTY720 functions by downregulating S1P receptors on lymphocytes, trapping them in lymphoid organs and thereby reducing the autoimmune response. d-nb.infonih.govbiorxiv.org

In models of lymphopenia, this compound can be used to trace the activity of enzymes like S1P lyase, which degrades S1P and is crucial for maintaining the S1P gradient. plos.org Deficiency in S1P lyase leads to an accumulation of S1P, disrupting lymphocyte trafficking and causing lymphopenia. plos.org By employing this compound as a tracer, researchers can investigate the effects of genetic or pharmacological inhibition of S1P lyase on immune cell distribution and function.

Implications in Lysosomal Storage Disorders Research

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the abnormal accumulation of various substrates within lysosomes due to deficient enzyme activity. rsc.org In several LSDs, including Niemann-Pick disease type C (NPC), there is a significant accumulation of sphingolipids, including sphingosine, within the lysosomes. rsc.orgelifesciences.org

This compound is an invaluable tool in the study of LSDs. It is used as an internal standard for the precise measurement of accumulating sphingolipids in cellular and animal models of these diseases. researchgate.netmdpi.com For example, in NPC1 disease, mutations in the Npc1 gene lead to impaired trafficking of cholesterol and sphingolipids out of the lysosome. mdpi.com This results in the accumulation of sphingosine, which can be accurately quantified using this compound as a standard in mass spectrometry. mdpi.com

Furthermore, research has shown that the accumulation of sphingosine in lysosomes can have downstream consequences on cellular signaling. Sphingosine can trigger the release of calcium from lysosomes, a process that is dependent on the two-pore channel 1 (TPC1). elifesciences.org This calcium release can, in turn, influence autophagy, a cellular process for degrading and recycling cellular components. elifesciences.org In cells from NPC patients, the release of calcium upon sphingosine accumulation is significantly reduced. elifesciences.org

The use of "caged" C17-sphingosine allows for the controlled release of sphingosine within specific cellular compartments, such as the lysosome, enabling researchers to study its local metabolism and effects with high spatiotemporal resolution. rsc.orgresearchgate.net This has revealed that lysosomally-released sphingosine is rapidly converted to ceramides. rsc.org Studies using C17-S1P have also been employed to investigate the role of S1P lyase deficiency in lysosomal function, showing that impaired S1P degradation leads to the accumulation of amyloid precursor protein (APP) and its fragments. nih.gov

Table 1: Research Applications of this compound in Disease Models

| Disease Model | Application of this compound | Key Findings |

|---|---|---|

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Internal standard for lipidomic analysis. | Enables accurate quantification of disease-relevant sphingolipids like ceramides and S1P. |

| Immune Cell Trafficking and Lymphopenia | Tracer for studying sphingolipid metabolism. | Helps elucidate the role of S1P and its metabolizing enzymes in lymphocyte egress and the mechanism of S1P receptor modulators. |

| Lysosomal Storage Disorders (e.g., Niemann-Pick Type C) | Internal standard for quantifying accumulated sphingolipids. | Allows for precise measurement of sphingosine accumulation in lysosomes and the study of its downstream effects on calcium signaling and autophagy. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Sphingosine-1-phosphate (S1P) |

| Ceramides |

| Palmitic acid |

| FTY720 (Fingolimod) |

| Cholesterol |

| Amyloid precursor protein (APP) |

Future Research Directions and Advanced Methodological Perspectives

Refinement of Analytical Approaches for C17 Sphingoid Bases

Accurate quantification and localization of sphingolipids are paramount to understanding their function. C17 sphingosine (B13886) is central to the ongoing refinement of analytical methods, pushing the boundaries of sensitivity, throughput, and spatial resolution.

The complexity of the sphingolipidome, with its vast number of distinct molecular species, necessitates high-throughput analytical methods to process the large sample numbers required for statistically significant clinical and biological studies. Modern lipidomic platforms, predominantly based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been optimized for rapid and comprehensive analysis. nih.gov

A key innovation enabling high-throughput sphingolipidomics is the development of internal standard cocktails that include odd-chain sphingoid bases. nih.goviapchem.org A commercially available mixture developed by the LIPID MAPS Consortium contains C17 sphingosine, C17 sphinganine (B43673), and their corresponding 1-phosphates. nih.goviapchem.orgacs.org The inclusion of these C17 analogs allows for precise and reliable quantification of a wide array of endogenous sphingolipids across numerous samples. nih.gov When spiked into a biological sample, the C17 standards experience similar extraction efficiency and ionization response as the endogenous C18 species, correcting for variations during sample preparation and analysis. nih.gov

Ultra-high-performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) instruments represents the cutting edge of these platforms. Such systems can identify and quantify hundreds of unique lipid species in an analysis time of 15 minutes or less per sample, allowing for a throughput of over 300 samples per week. In these methods, this compound is consistently used as an internal standard for the quantification of other sphingoid bases.

Table 1: High-Throughput Lipidomic Platforms Utilizing this compound

| Platform/Technique | Instrument | Throughput | Role of this compound | Reference(s) |

| LC-MS/MS in Multiple Reaction Monitoring (MRM) Mode | Triple Quadrupole (QQQ) | High | Internal standard for quantification of sphingosine and sphinganine. | nih.gov |

| Multi-dimensional MS (MDMS)-based shotgun lipidomics | Hybrid Quadrupole Time-of-Flight (QqTOF) | Very High | Part of internal standard mixture for global lipid profiling. | nih.gov |

| UHPLC-QTOF MS | Agilent Q-TOF 6530/6550 | >300 samples/week | Internal standard for positive ion mode analysis, enabling quantification of >240 lipid species. | |

| LC-ESI-MS/MS with Internal Standard Cocktail | Triple Quadrupole/Quadrupole Linear Ion Trap | High | Key component of a commercially available standard mix for structure-specific, quantitative sphingolipidomics. | nih.goviapchem.org |

While LC-MS provides comprehensive quantitative data from tissue homogenates, it lacks spatial information, which is critical for understanding the localized roles of signaling lipids. biorxiv.org Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has emerged as a powerful technique to map the distribution of sphingolipids directly in tissue sections. biorxiv.org

MALDI-MSI enables the visualization of sphingolipid distribution across different histological regions, correlating molecular data with tissue architecture. biorxiv.org Recent progress in MALDI-MSI is pushing towards enhanced spatial resolution, with the goal of achieving single-cell imaging. biorxiv.org In these imaging experiments, this compound and its derivatives, such as C17-ceramide, serve as crucial internal standards. biorxiv.org The standard is applied to the tissue section, and its signal is used to normalize the signal intensity of the endogenous analytes, correcting for variations in matrix crystallization and ionization efficiency across the tissue. biorxiv.org

For instance, in MALDI-MSI analysis of sphingolipids, 2,5-dihydroxybenzoic acid (DHB) is often used as the matrix for positive ion mode detection of sphingosine, with C17-sphingosine used as the internal standard for normalization. biorxiv.org This approach provides a more accurate representation of the relative abundance of sphingolipids in specific anatomical structures, a task unachievable with traditional bulk analysis methods. biorxiv.org

Table 2: Comparison of Analytical Techniques for Sphingolipid Analysis

| Feature | LC-MS/MS | MALDI-MSI |

| Principle | Chromatographic separation followed by mass analysis of extracted lipids. | Direct mass analysis of analytes from a tissue section surface. |

| Spatial Information | No, provides data from bulk/homogenized samples. | Yes, maps the distribution of lipids within a tissue slice. |

| Quantification | Highly quantitative, especially with internal standards like this compound. | Semi-quantitative; relative quantification is improved with internal standards. |

| Sample State | Liquid extract. | Solid tissue section. |

| Role of this compound | Internal standard for correcting extraction and ionization variability. | Internal standard applied to tissue for signal normalization across the sample area. |

| Key Advantage | High sensitivity, specificity, and throughput for large-scale quantification. | Provides crucial spatial context for lipid function. |

| Limitation | Loss of all spatial and architectural information. | Lower spatial resolution than microscopy; challenges in detecting low-abundance species. biorxiv.orguniversiteitleiden.nl |

Development of Novel High-Throughput Lipidomic Platforms

Synthesis and Application of Advanced this compound Analogs